

# Spectroscopic Analysis of 2-methyl-1,3-dioxane-2-ethanamine: A Technical Guide

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## Compound of Interest

Compound Name: 2-methyl-1,3-Dioxane-2-ethanamine

Cat. No.: B118654

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Disclaimer: Experimental spectroscopic data for **2-methyl-1,3-dioxane-2-ethanamine** (CAS: 218602-40-5) is not readily available in public databases. The data presented in this guide is predicted based on established spectroscopic principles and computational models. This document serves as a theoretical guide for researchers, scientists, and drug development professionals.

## Introduction

**2-methyl-1,3-dioxane-2-ethanamine** is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a dioxane ring and an ethanamine side chain, suggests a range of chemical properties that can be elucidated through spectroscopic techniques. This guide provides a summary of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-methyl-1,3-dioxane-2-ethanamine**.

### Table 1: Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.8 - 4.0	m	4H	-O-CH <sub>2</sub> - (axial and equatorial)
~2.8	t	2H	-CH <sub>2</sub> -NH <sub>2</sub>
~1.8	t	2H	-C-CH <sub>2</sub> -CH <sub>2</sub> -
~1.5 - 1.7	m	2H	-CH <sub>2</sub> - (ring)
~1.3	s	3H	-C-CH <sub>3</sub>
~1.2 (broad)	s	2H	-NH <sub>2</sub>

**Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)**

Chemical Shift (ppm)	Assignment
~98	Quaternary Carbon (O-C-O)
~65	-O-CH <sub>2</sub> -
~45	-CH <sub>2</sub> -NH <sub>2</sub>
~35	-C-CH <sub>2</sub> -CH <sub>2</sub> -
~25	-CH <sub>2</sub> - (ring)
~22	-C-CH <sub>3</sub>

**Table 3: Predicted IR Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3400	Medium, Broad	N-H stretch (amine)
2850 - 2960	Strong	C-H stretch (alkane)
1590 - 1650	Medium	N-H bend (amine)
1050 - 1150	Strong	C-O stretch (ether)

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization)**

m/z	Relative Abundance	Assignment
145	Low	[M] <sup>+</sup> (Molecular Ion)
130	Medium	[M-CH <sub>3</sub> ] <sup>+</sup>
100	High	[M-CH <sub>2</sub> CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
86	Medium	[M-C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
44	Very High	[CH <sub>2</sub> CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel liquid amine compound like **2-methyl-1,3-dioxane-2-ethanamine**.

### NMR Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Materials:

- NMR Spectrometer (e.g., 500 MHz)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>)
- **2-methyl-1,3-dioxane-2-ethanamine** sample
- Pipettes

Procedure:

- Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl<sub>3</sub> in a clean, dry vial.
- Transfer the solution to an NMR tube.

- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire a  $^1\text{H}$  NMR spectrum using standard acquisition parameters.
- Acquire a  $^{13}\text{C}$  NMR spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a longer acquisition time may be necessary.
- Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to the residual solvent peak).

## IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- **2-methyl-1,3-dioxane-2-ethanamine** sample
- Solvent for cleaning (e.g., acetone, isopropanol)

Procedure (Neat Liquid Sample on Salt Plates):

- Ensure the salt plates are clean and dry.
- Place a small drop of the liquid sample onto the center of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin film.
- Place the sandwiched plates into the spectrometer's sample holder.
- Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Clean the salt plates thoroughly with a suitable solvent after the measurement.

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
- Gas Chromatograph (GC) for sample introduction (if applicable)
- **2-methyl-1,3-dioxane-2-ethanamine** sample
- Solvent for sample dilution (e.g., methanol, dichloromethane)

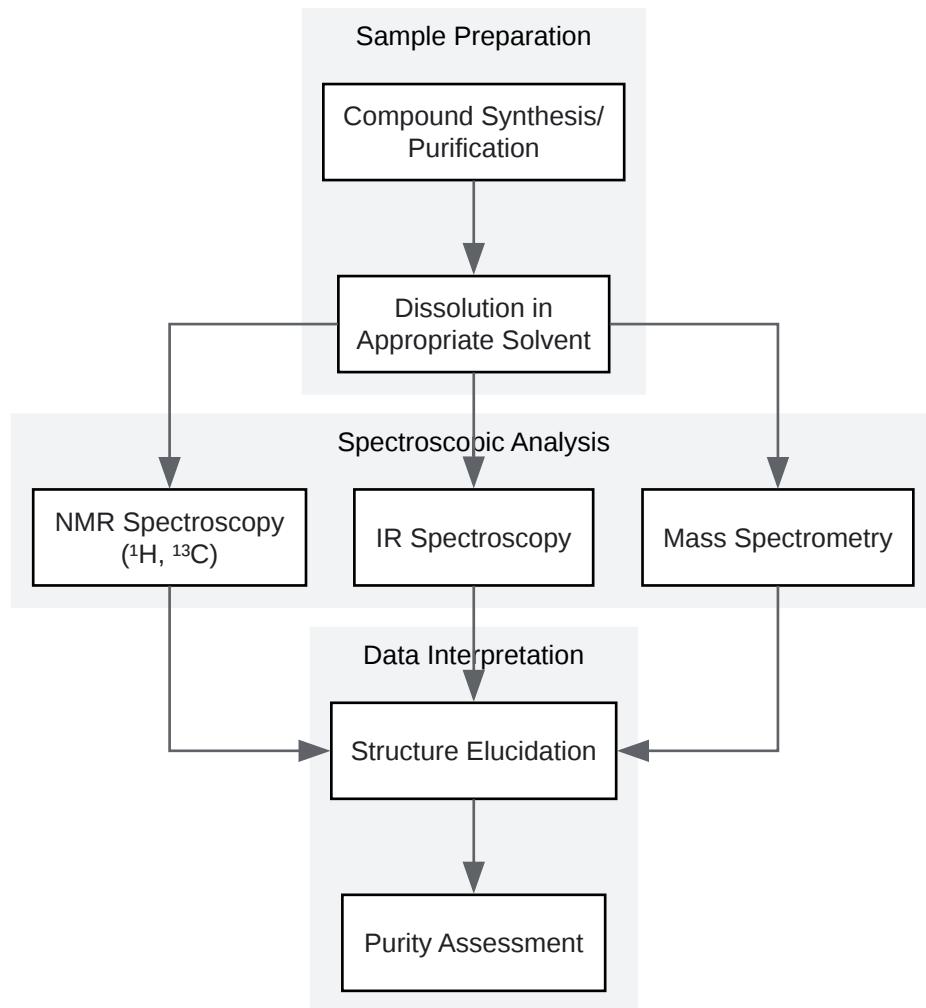
Procedure (GC-MS with EI):

- Prepare a dilute solution of the sample in a volatile solvent.
- Inject a small volume of the solution into the GC inlet.
- The sample is vaporized and separated on the GC column.
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the EI source, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- The detector records the abundance of each ion, generating a mass spectrum.

## Workflow and Logical Relationships

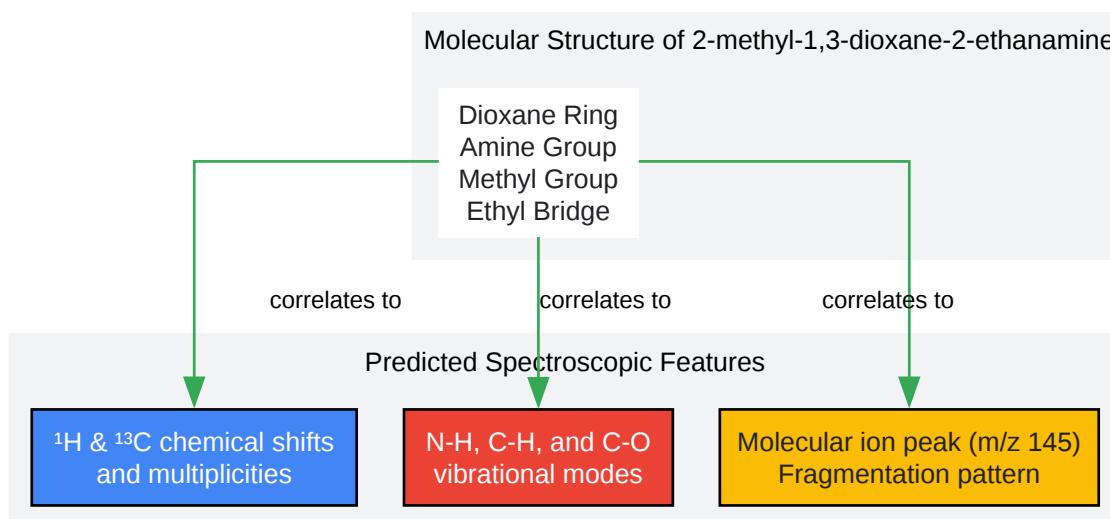
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the predicted spectral features and the molecular structure.

## General Workflow for Spectroscopic Analysis

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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

## Correlation of Predicted Spectra to Molecular Structure

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Caption: Logical relationship between the molecular structure and predicted spectral features.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-methyl-1,3-dioxane-2-ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118654#2-methyl-1-3-dioxane-2-ethanamine-spectroscopic-data-nmr-ir-ms>

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